Salazosulfamide is derived from the combination of 5-aminosalicylic acid and sulfapyridine. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its mechanism of action that involves inhibiting inflammatory processes. The compound is often utilized in clinical settings for its therapeutic efficacy in managing chronic inflammatory conditions.
The synthesis of salazosulfamide typically involves the reaction between 5-aminosalicylic acid and sulfapyridine. The reaction can be performed through the following steps:
Salazosulfamide undergoes various chemical reactions typical for sulfonamides, including:
These reactions contribute to its pharmacokinetics and therapeutic effectiveness.
The mechanism of action of salazosulfamide primarily involves:
Data from studies indicate that salazosulfamide effectively reduces symptoms associated with inflammatory bowel diseases by targeting these pathways.
Relevant analyses demonstrate that these properties are crucial for its formulation in pharmaceutical preparations.
Salazosulfamide is primarily used in clinical settings for:
The systematic IUPAC name for Salazosulfamide is 5-{[4-(aminosulfonyl)phenyl]diazenyl}-2-hydroxybenzoic acid. This name follows IUPAC conventions for polyfunctional compounds:
The structural formula (Fig. 1) comprises:
Table 1: Key Structural Features
Component | Structural Fragment | Position |
---|---|---|
Benzoic acid core | C₆H₄COOH | Parent chain |
Hydroxyl group | –OH | C-2 |
Azo bridge | –N=N– | C-5 |
Sulfonamide group | –C₆H₄–SO₂NH₂ | Para to azo |
Salazosulfamide has the molecular formula C₁₃H₁₁N₃O₅S. Its molecular weight is calculated as:
Table 2: Elemental Composition
Element | Count | Atomic Mass (u) | Contribution (u) |
---|---|---|---|
Carbon | 13 | 12.01 | 156.13 |
Hydrogen | 11 | 1.01 | 11.11 |
Nitrogen | 3 | 14.01 | 42.03 |
Oxygen | 5 | 16.00 | 80.00 |
Sulfur | 1 | 32.06 | 32.06 |
Total | - | - | 321.33 |
Salazosulfamide emerged during the sulfonamide era of antimicrobial research (1930s–1940s), following Gerhard Domagk’s discovery of Prontosil. Early sulfonamides targeted streptococcal infections, but their limited solubility and efficacy spurred efforts to develop analogues. Salazosulfamide’s design linked sulfanilamide to salicylic acid, aiming to exploit synergistic effects [6]. Although it reached experimental use (marketed as Lutazol or G-33), it was later superseded by more effective sulfonamides or antibiotics like penicillin [4] [6]. Its primary legacy remains as a structural precursor to modern sulfasalazine derivatives [4].
Salazosulfamide belongs to three overlapping pharmacological categories:
Table 3: Pharmacological Classification
Category | Mechanism/Role | Relevance |
---|---|---|
Sulfonamide antibiotics | Competitive inhibition of folate synthesis | Historical antibacterial targeting |
Prodrugs | Bacterial reduction releases active metabolites | Pioneered targeted drug delivery to the gut |
Azo-based therapeutics | Structural scaffold for bioactive molecules | Limited by metabolic instability |
Salazosulfamide exemplifies early rational drug design but is not included in modern therapeutic guidelines due to superior successors [4] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: